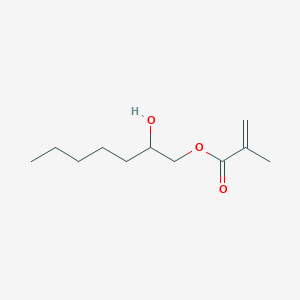
Benzaldehyde, 2,2'-iminobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-AZANEDIYLDIBENZALDEHYDE is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties It is a derivative of benzaldehyde, characterized by the presence of an azanediyl group linking two benzaldehyde moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-AZANEDIYLDIBENZALDEHYDE can be synthesized through the ozonation of carbamazepine, a pharmaceutical compound. The ozonation process involves the reaction of carbamazepine with ozone, leading to the formation of several transformation products, including 2,2’-AZANEDIYLDIBENZALDEHYDE . The reaction conditions typically involve the use of liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry to monitor the formation and transformation of the products .
Industrial Production Methods: While specific industrial production methods for 2,2’-AZANEDIYLDIBENZALDEHYDE are not well-documented, the ozonation process used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions to ensure efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2’-AZANEDIYLDIBENZALDEHYDE undergoes various chemical reactions, including oxidation and substitution reactions. The ozonation process itself is an example of an oxidation reaction, where ozone acts as the oxidizing agent .
Common Reagents and Conditions: The primary reagent used in the synthesis of 2,2’-AZANEDIYLDIBENZALDEHYDE is ozone. The reaction conditions typically involve a controlled environment with specific temperature and pressure settings to ensure the efficient formation of the desired products .
Major Products Formed: The major products formed from the ozonation of carbamazepine include 1-(2-benzaldehyde)-4-hydro-(1H,3H)-quinazoline-2-one (BQM) and 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD), along with 2,2’-AZANEDIYLDIBENZALDEHYDE .
Scientific Research Applications
2,2’-AZANEDIYLDIBENZALDEHYDE has several scientific research applications, particularly in the fields of environmental science and organic chemistry. It is studied for its role in the transformation and degradation of pharmaceutical compounds in wastewater treatment processes . The compound’s stability and reactivity make it a valuable subject for research on advanced oxidation treatment methods, such as ozonation, which are used to remove recalcitrant pharmaceuticals from wastewater .
Mechanism of Action
The mechanism of action of 2,2’-AZANEDIYLDIBENZALDEHYDE primarily involves its role as an intermediate in the ozonation of carbamazepine. During this process, ozone reacts with carbamazepine to form various transformation products, including 2,2’-AZANEDIYLDIBENZALDEHYDE . The molecular targets and pathways involved in this reaction include the oxidation of the azepine group in carbamazepine, leading to the formation of the azanediyl linkage between two benzaldehyde moieties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2’-AZANEDIYLDIBENZALDEHYDE include other transformation products of carbamazepine, such as 1-(2-benzaldehyde)-4-hydro-(1H,3H)-quinazoline-2-one (BQM) and 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD) .
Uniqueness: What sets 2,2’-AZANEDIYLDIBENZALDEHYDE apart from these similar compounds is its unique structure, featuring an azanediyl group linking two benzaldehyde moieties. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for research in advanced oxidation processes and environmental science .
Properties
CAS No. |
49579-63-7 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(2-formylanilino)benzaldehyde |
InChI |
InChI=1S/C14H11NO2/c16-9-11-5-1-3-7-13(11)15-14-8-4-2-6-12(14)10-17/h1-10,15H |
InChI Key |
LWHFAPRJWXQCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


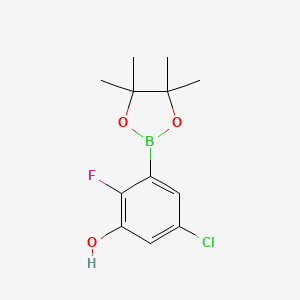
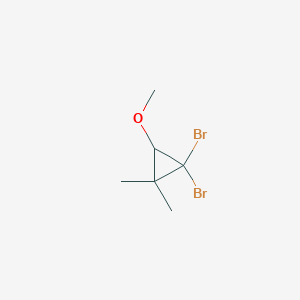
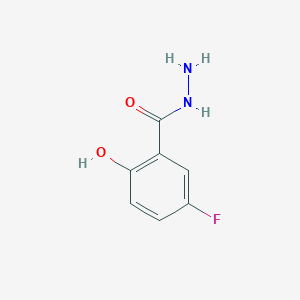

![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

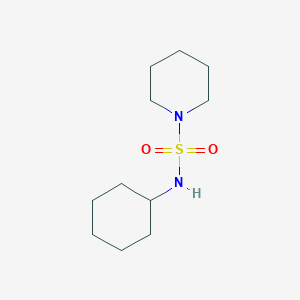

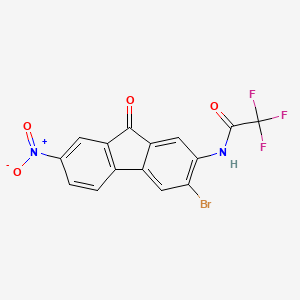
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)

